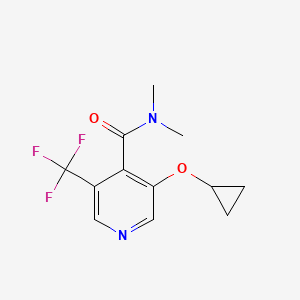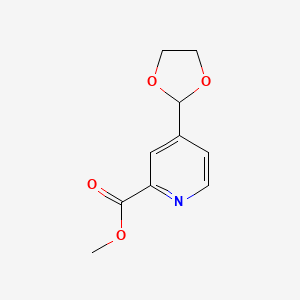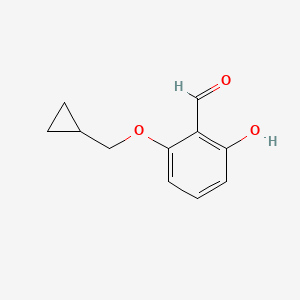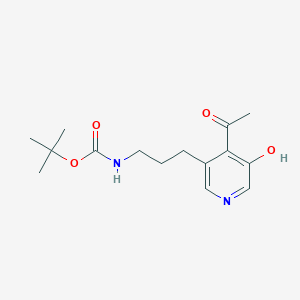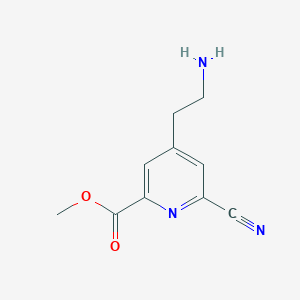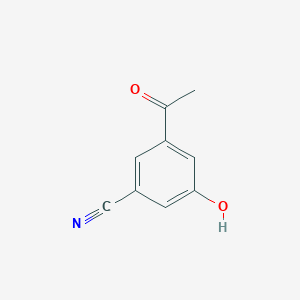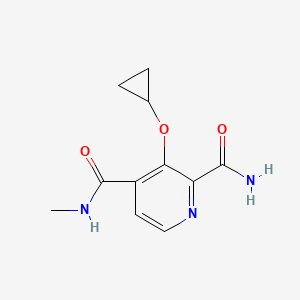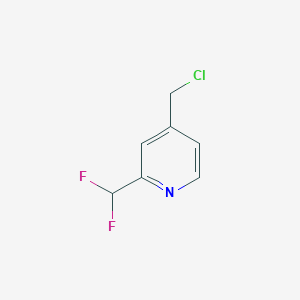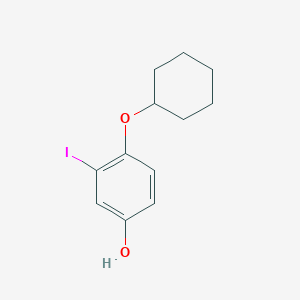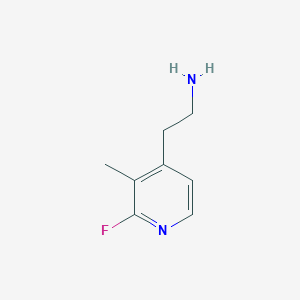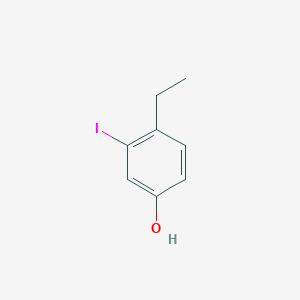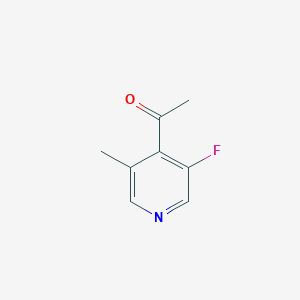
1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a methyl group on the pyridine ring
Métodos De Preparación
The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride or other fluorine-containing reagents . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the methyl group can influence its overall reactivity and stability. The specific pathways involved depend on the compound’s application, whether in pharmaceuticals, agrochemicals, or other fields .
Comparación Con Compuestos Similares
1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Fluoro-6-methylpyridin-4-yl)ethan-1-one: This compound has a similar structure but with different positions of the fluorine and methyl groups, which can affect its reactivity and applications.
1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-one:
1-(5-Fluoro-2-methoxypyridin-4-yl)ethan-1-one: This compound includes a methoxy group instead of a methyl group, which can significantly alter its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on the compound’s properties and applications.
Propiedades
Fórmula molecular |
C8H8FNO |
|---|---|
Peso molecular |
153.15 g/mol |
Nombre IUPAC |
1-(3-fluoro-5-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-3-10-4-7(9)8(5)6(2)11/h3-4H,1-2H3 |
Clave InChI |
GZIPTRRXNMAVBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=C1C(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


